8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
8-bromo-6-methylimidazo[1,2-a]pyridine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJBXVKQIGPDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C(=C1)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide typically involves the reaction of chloroacetaldehyde with 2-amino-3-bromo-5-methylpyridine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide is a chemical compound with the molecular formula C8H7BrN2·HBr and is a derivative of imidazo[1,2-a]pyridine. Imidazo[1,2-a]pyridine is a class of compounds known for diverse applications in medicinal chemistry and material science.
Scientific Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry It serves as a scaffold for the development of pharmaceutical compounds due to its biological activity.
- Material Science The compound is used in the synthesis of materials with specific electronic properties.
- Biological Studies It is employed in studies related to enzyme inhibition and receptor binding.
Chemical Reactions
This compound can undergo various chemical reactions:
- Substitution Reactions The bromine atom can be substituted with other functional groups using appropriate reagents. Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
- Oxidation and Reduction The compound can be oxidized or reduced under specific conditions to form different derivatives. Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride can be employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives.
This compound is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction It may act as an antagonist or agonist for various receptors, influencing signaling pathways related to neuropeptide functions and other physiological processes.
- Antimicrobial Activity Its derivatives have shown selective inhibition against Mycobacterium tuberculosis, indicating potential as an antimicrobial agent without affecting other gram-positive or gram-negative bacteria.
- Anticancer Properties Similar compounds within the imidazo[1,2-a]pyridine class have been explored for their anticancer effects, suggesting that this compound may exhibit similar properties.
Structure-Activity Relationship (SAR)
Research on SAR has highlighted the importance of specific substituents in modulating the biological activity of imidazo[1,2-a]pyridines:
- Bromine Substitution The presence of bromine enhances the reactivity and binding affinity to biological targets compared to non-brominated analogs.
- Methyl Group Influence The methyl group at position 6 affects the compound's lipophilicity and ability to penetrate cellular membranes.
Case Studies
Several studies have investigated the biological effects of imidazo[1,2-a]pyridine derivatives:
- Antimycobacterial Activity A study focused on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives demonstrated their selective activity against Mycobacterium tuberculosis. The study revealed that modifications at different positions significantly impacted their efficacy.
- Neuropeptide S Receptor Antagonism Research on related compounds indicated that certain imidazopyridines could effectively block neuropeptide signaling pathways, suggesting that this compound may have similar antagonistic properties.
- Anticancer Studies Compounds within this class have been evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that structural modifications could enhance or diminish their anticancer potential.
PI3K α Inhibitors
Mechanism of Action
The mechanism of action of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives exhibit significant structural and functional diversity. Below is a systematic comparison of 8-bromo-6-methylimidazo[1,2-a]pyridine hydrobromide with key analogs:
Structural and Physicochemical Properties
Biological Activity
Overview
8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of the imidazo[1,2-a]pyridine family, known for diverse pharmacological effects. Understanding its biological activity involves examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom and a methyl group attached to an imidazo-pyridine core. This structural configuration is crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : It may act as an antagonist or agonist for various receptors, influencing signaling pathways related to neuropeptide functions and other physiological processes.
- Antimicrobial Activity : Its derivatives have shown selective inhibition against Mycobacterium tuberculosis, indicating potential as an antimicrobial agent without affecting other gram-positive or gram-negative bacteria .
- Anticancer Properties : Similar compounds within the imidazo[1,2-a]pyridine class have been explored for their anticancer effects, suggesting that this compound may exhibit similar properties .
Structure-Activity Relationship (SAR)
Research on SAR has highlighted the importance of specific substituents in modulating the biological activity of imidazo[1,2-a]pyridines:
- Bromine Substitution : The presence of bromine enhances the reactivity and binding affinity to biological targets compared to non-brominated analogs.
- Methyl Group Influence : The methyl group at position 6 affects the compound's lipophilicity and ability to penetrate cellular membranes .
| Compound | Biological Activity | Key Findings |
|---|---|---|
| This compound | Potential antimicrobial and anticancer activity | Selective inhibition against Mycobacterium tuberculosis; receptor antagonism observed in related compounds |
| Imidazo[1,2-a]pyridine analogs | Anticancer properties | Various analogs showed efficacy against cancer cell lines; structural modifications influenced potency |
Case Studies
Several studies have investigated the biological effects of imidazo[1,2-a]pyridine derivatives:
- Antimycobacterial Activity : A study focused on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives demonstrated their selective activity against Mycobacterium tuberculosis. The study revealed that modifications at different positions significantly impacted their efficacy .
- Neuropeptide S Receptor Antagonism : Research on related compounds indicated that certain imidazopyridines could effectively block neuropeptide signaling pathways. This suggests that this compound may have similar antagonistic properties .
- Anticancer Studies : Compounds within this class have been evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that structural modifications could enhance or diminish their anticancer potential .
Q & A
Q. What are the standard synthetic routes for 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide?
The synthesis typically involves halogenation of the parent imidazo[1,2-a]pyridine scaffold. A common method includes reacting 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, followed by hydrobromide salt formation. Alternative routes utilize sodium bicarbonate in ethanol under reflux to introduce substituents efficiently .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- IR spectroscopy to identify functional groups (e.g., C-Br stretching at ~500 cm⁻¹).
- Mass spectrometry (ESI or HRMS) for molecular weight validation.
- X-ray crystallography to resolve crystal packing and hydrogen-bonding networks .
Q. What are the primary applications in medicinal chemistry?
The compound serves as a precursor for:
Q. How does the bromine substituent influence reactivity?
Bromine increases electrophilicity at adjacent positions, facilitating nucleophilic substitution (e.g., Suzuki coupling). Compared to chloro or iodo analogs, bromine offers a balance between reactivity and stability, making it ideal for cross-coupling reactions .
Q. What are the solubility and stability considerations for storage?
The compound is slightly soluble in water but stable in dry, cool environments. Store under inert gas (N₂/Ar) and avoid oxidizing agents. Use anhydrous solvents (e.g., DMF, DMSO) for reactions to prevent decomposition .
Advanced Research Questions
Q. How can microwave irradiation improve synthesis efficiency?
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., Biradar’s method for brominated derivatives). It enhances yield (up to 65%) and purity by enabling uniform heating and reducing side reactions .
Q. How to resolve discrepancies in biological activity data between analogs?
Compare regioisomers (e.g., 6-bromo vs. 8-bromo derivatives) and substituent effects:
- Fluorine increases metabolic stability but reduces steric bulk.
- Methyl groups enhance lipophilicity, affecting membrane permeability. Use docking studies to correlate structural variations with target binding (e.g., CDK2 active site) .
Q. What strategies optimize palladium-catalyzed cross-coupling reactions?
Q. How to design analogs to improve CDK binding affinity?
- Introduce electron-withdrawing groups (e.g., -NO₂, -CN) at the 8-position to enhance π-π stacking.
- Replace methyl with bulky substituents (e.g., aryl groups) to exploit hydrophobic pockets. Validate using kinase inhibition assays (IC₅₀ values) and molecular dynamics simulations .
Q. How to address low yields in nucleophilic substitution reactions?
- Solvent polarity : Switch from ethanol to DMF to stabilize transition states.
- Catalytic additives : Use KI to enhance bromide leaving-group displacement.
- Temperature modulation : Higher temps (70–90°C) improve reaction kinetics but may require inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
